molecular formula C9H14N4O2 B1455683 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 1239844-13-3

3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1455683
CAS No.: 1239844-13-3
M. Wt: 210.23 g/mol
InChI Key: FTBVVCJPZRPTIE-UHFFFAOYSA-N
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Description

3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the third position and a piperazine ring at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution with Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperazine in ethanol under reflux.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biological Studies: The compound is used in studies related to its interaction with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the third position.

    3-methylpyrimidine-2,4(1H,3H)-dione: Lacks the piperazine ring at the sixth position.

Uniqueness

3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the methyl group and the piperazine ring, which can confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

3-methyl-6-piperazin-1-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-12-8(14)6-7(11-9(12)15)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBVVCJPZRPTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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